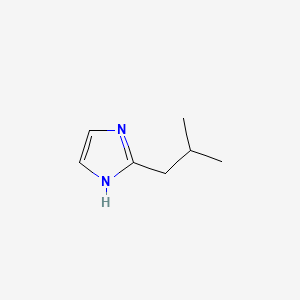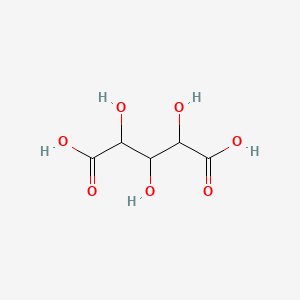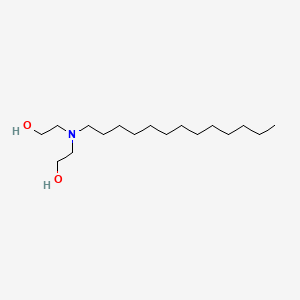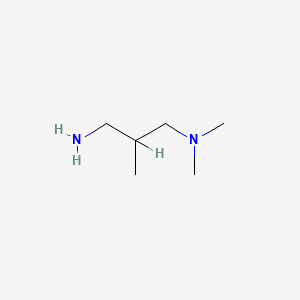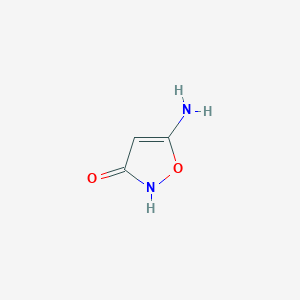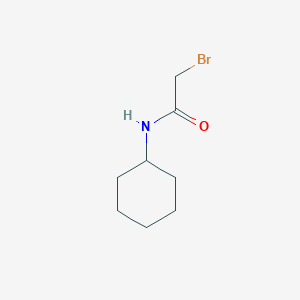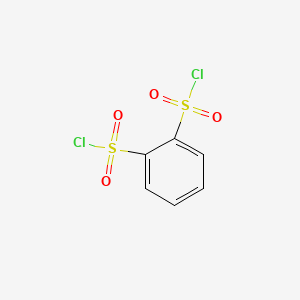
ジメチル(ピペリジン-2-イルメチル)アミン
説明
Dimethyl(piperidin-2-ylmethyl)amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl(piperidin-2-ylmethyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74470. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl(piperidin-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(piperidin-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計と医薬品
ジメチル(ピペリジン-2-イルメチル)アミンなどのピペリジン誘導体は、製薬業界において重要な役割を果たしています . ピペリジン誘導体は、20種類以上の医薬品クラスに存在します . ピペリジン部分は、多くの医薬品における一般的な構造要素であり、その生物活性に貢献しています .
ピペリジン誘導体の合成
ジメチル(ピペリジン-2-イルメチル)アミンは、さまざまなピペリジン誘導体の形成につながる分子内および分子間反応で使用できます . これらには、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが含まれます .
生物活性研究
この化合物は、生物活性に関する研究に使用できます。 ピペリジン誘導体は、その幅広い生物活性のために、数多くの研究の対象となってきました .
多成分反応
ジメチル(ピペリジン-2-イルメチル)アミンは、多成分反応で使用できます。多成分反応とは、3つ以上の反応物が結合して生成物を形成する反応の種類です .
水素化プロセス
この化合物は、水素化プロセスに関与しています。水素化プロセスとは、物質に水素(H2)を添加する化学反応です .
環化反応
ジメチル(ピペリジン-2-イルメチル)アミンは、環化反応で使用できます。環化反応とは、環状化合物の形成につながる反応の種類です .
Safety and Hazards
Dimethyl(piperidin-2-ylmethyl)amine is classified as a flammable liquid (Category 2), H225 . It is harmful if swallowed (Category 4), H302 . It is toxic in contact with skin or if inhaled (Category 3), H311 + H331 . It causes severe skin burns and eye damage (Category 1B), H314 . It is harmful to aquatic life (Category 3), H402 .
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve with the discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用機序
Target of Action
Dimethyl(piperidin-2-ylmethyl)amine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . The interaction of Dimethyl(piperidin-2-ylmethyl)amine with its targets would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for drug design, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Dimethyl(piperidin-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable hydrophobic interactions with enzyme catalytic pockets, such as those of IKKβ (I-kappa-B kinase beta), which is involved in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This interaction can influence the enzyme’s activity, potentially leading to inhibition or modulation of the signaling pathway.
Cellular Effects
Dimethyl(piperidin-2-ylmethyl)amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with IKKβ can lead to the modulation of the NF-κB signaling pathway, which plays a crucial role in immune response, inflammation, and cell survival . Additionally, dimethyl(piperidin-2-ylmethyl)amine may impact gene expression by altering the transcriptional activity of NF-κB target genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of dimethyl(piperidin-2-ylmethyl)amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable hydrophobic interactions with their catalytic pockets. For instance, its interaction with IKKβ leads to the inhibition of the NF-κB signaling pathway . This inhibition can result in decreased transcriptional activity of NF-κB target genes, thereby modulating various cellular processes. Additionally, dimethyl(piperidin-2-ylmethyl)amine may influence gene expression by altering the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl(piperidin-2-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that dimethyl(piperidin-2-ylmethyl)amine is relatively stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to dimethyl(piperidin-2-ylmethyl)amine can lead to sustained inhibition of the NF-κB signaling pathway, resulting in long-term changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of dimethyl(piperidin-2-ylmethyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. As the dosage increases, its impact on enzyme inhibition and gene expression modulation becomes more pronounced . High doses of dimethyl(piperidin-2-ylmethyl)amine may lead to toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
Dimethyl(piperidin-2-ylmethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo N-demethylation by cytochrome P450 enzymes, leading to the formation of primary and secondary amine metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, dimethyl(piperidin-2-ylmethyl)amine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of dimethyl(piperidin-2-ylmethyl)amine within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by organic cation transporters or bind to plasma proteins for systemic distribution . These interactions can influence the localization and accumulation of dimethyl(piperidin-2-ylmethyl)amine within specific cellular compartments or tissues, thereby affecting its activity and function.
Subcellular Localization
Dimethyl(piperidin-2-ylmethyl)amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in cellular signaling and gene expression . The subcellular localization of dimethyl(piperidin-2-ylmethyl)amine is essential for its ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291251 | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60717-51-3 | |
| Record name | 60717-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Piperidylmethyl)-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


